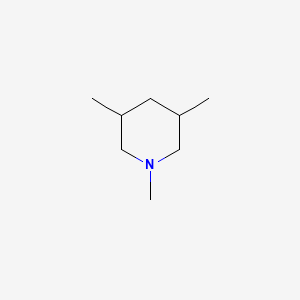

Piperidine, 1,3,5-trimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

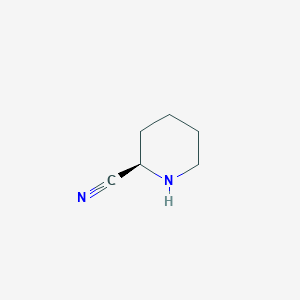

Piperidine, 1,3,5-trimethyl- is a derivative of Piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of 1,3,5-Trimethylpiperidine is C8H17N . It has an average mass of 127.227 Da and a monoisotopic mass of 127.136101 Da .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The molecular formula of 1,3,5-Trimethylpiperidine is C8H17N .Scientific Research Applications

Novel Piperidine Alkaloids from Anacyclus pyrethrum A study identified new piperidine derivatives from Anacyclus pyrethrum roots, including pyracyclumines A-J, which have unique piperidine skeletons. These compounds were tested for their inhibitory effects on menin-mixed lineage leukemia 1 protein-protein interaction, showing potential for therapeutic applications in leukemia treatment (Chen et al., 2018).

Synthesis and Crystal Structure Studies Research on Bis {1,1'-[1,3,5-Trimethyl-1,3-phenylenebis(methylene)]di-1H-piperidinium}tetrabromide trihydrate (PD1Br) has been conducted, focusing on its crystal structure and computational and molecular docking studies. This compound showed significant anticancer properties, making it relevant for cancer research (Matheswari et al., 2022).

Multicomponent Reaction for Piperidine Derivatives A novel one-pot synthesis method for trimethyl 3,5,5-piperidonetricarboxylate was developed, which could serve as a useful building block for the synthesis of multisubstituted piperidine derivatives. This advancement is important for the development of new pharmaceutical compounds (Lian et al., 2008).

Inhibition of Salmonella typhimurium Enteropathogenicity Piperidine demonstrated the ability to prevent the invasion of Salmonella typhimurium into model intestinal epithelium and increased mouse survival in in vivo studies. This suggests its potential use in treating infections caused by enteric pathogens (Köhler et al., 2002).

Antimicrobial Activity of Piperidine Derivatives A study on 1,2,5-trimethylpiperidin-4-ol derivatives showed broad antimicrobial activity, indicating their potential for further testing in antimicrobial treatments (Dyusebaeva et al., 2017).

Anticancer Applications of Piperidine Piperidine has shown promise as a clinical agent against various cancers, including breast, prostate, colon, lung, and ovarian cancers. It has been found to regulate crucial signaling pathways essential for cancer establishment (Mitra et al., 2022).

Detection of Hg2+ in Aqueous Solution Research involving cationic polythiophene derivatives, including those using trimethylammonium piperidine, demonstrated high sensitivity and selectivity for Hg2+ detection in aqueous solutions, suggesting applications in environmental monitoring (Guo et al., 2013).

Synthesis and Stereochemistry of Piperidine Oxime Ethers A series of substituted piperidin-4-one oxime ethers were synthesized and evaluated for antimicrobial activities. Their structural and stereochemical characteristics were investigated, with some compounds showing significant antibacterial and antifungal properties (Ramalingan et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

CAS No. |

14446-76-5 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

(3R,5S)-1,3,5-trimethylpiperidine |

InChI |

InChI=1S/C8H17N/c1-7-4-8(2)6-9(3)5-7/h7-8H,4-6H2,1-3H3/t7-,8+ |

InChI Key |

IGJDIGJIINCEDE-OCAPTIKFSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)C)C |

SMILES |

CC1CC(CN(C1)C)C |

Canonical SMILES |

CC1CC(CN(C1)C)C |

| 16544-52-8 27644-32-2 |

|

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride](/img/structure/B3047706.png)

![N-[phenyl(phenylformamido)methyl]benzamide](/img/structure/B3047722.png)